1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one
Description
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one is a brominated ketone derivative featuring a phenyl ring substituted with amino (-NH₂) and mercapto (-SH) groups at the 2- and 3-positions, respectively.
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(2-amino-3-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)6-3-2-4-7(13)8(6)11/h2-5,13H,11H2,1H3 |
InChI Key |
HBESLIXEJLPLCH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C(=CC=C1)S)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2-Amino-3-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of 1-(2-Amino-3-mercaptophenyl)-2-substituted propan-1-one derivatives.
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of 1-(2-Amino-3-mercaptophenyl)-2-bromopropanol.
Scientific Research Applications
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one involves its interaction with various molecular targets. The amino and mercapto groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences and similarities between 1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one and related compounds from the evidence:
Key Observations :
- Electronic Effects: The amino and mercapto groups in the target compound are electron-donating and polarizable, respectively, contrasting with the electron-withdrawing effects of the benzodioxole ring in or the steric bulk of adamantane in . These differences influence reactivity in nucleophilic substitutions or redox reactions.
- Steric Hindrance : The adamantane derivative exhibits high steric hindrance, reducing accessibility to the ketone group, whereas the target compound’s phenyl ring substituents may enable chelation or hydrogen bonding.
Comparison with Target Compound :
- The target compound’s synthesis would likely require bromination of a pre-functionalized phenylpropanone precursor. The presence of -NH₂ and -SH groups may necessitate protective strategies (e.g., Boc for amines, disulfides for thiols) to avoid side reactions during bromination.
Physicochemical and Spectroscopic Properties
- Solubility : Azetidine and adamantane derivatives are reported as oils , whereas benzodioxole-containing compounds may exhibit higher crystallinity due to planar aromatic systems . The target compound’s polar groups (-NH₂, -SH) could enhance water solubility relative to these analogs.
- Spectroscopy :
- NMR : In 1-(azetidin-1-yl)-2-bromopropan-1-one, the azetidine ring protons resonate at δ 3.5–4.0 ppm, while the adamantane derivative shows characteristic upfield shifts for aliphatic protons . The target compound’s aromatic protons would likely appear downfield (δ 6.5–7.5 ppm) due to electron-donating substituents.
- FT-IR : Strong C=O stretches (~1700 cm⁻¹) and Br-C vibrations (~600 cm⁻¹) are common across all analogs .
Biological Activity
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical structure:
- Molecular Formula : C10H12BrN2S
- Molecular Weight : 292.18 g/mol
- CAS Number : 1803843-31-3
Biological Activity Overview
1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the growth of various cancer cell lines.
- Antimicrobial Properties : The mercapto group suggests potential activity against bacterial and fungal pathogens.
- Enzyme Inhibition : The presence of the amino and mercapto groups can facilitate interactions with enzymes, potentially leading to inhibition.
The biological activity of 1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one can be attributed to several mechanisms:
- Reactive Sulfhydryl Group : The mercapto group (-SH) can form disulfide bonds with cysteine residues in proteins, altering their function and potentially leading to apoptosis in cancer cells.
- Amino Group Interactions : The amino group can participate in hydrogen bonding, enhancing binding affinity to biological targets such as receptors or enzymes.
- Bromine Substitution Effects : The bromine atom may influence the electronic properties of the molecule, enhancing its reactivity towards biological targets.
Anticancer Studies
Recent studies have evaluated the anticancer potential of 1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one against various cancer cell lines. A notable study assessed its cytotoxic effects on human breast adenocarcinoma (MCF-7) and pancreatic cancer (PANC-1) cell lines, revealing significant growth inhibition:
The results suggest that the compound exhibits a dose-dependent response, indicating its potential as an anticancer agent.
Antimicrobial Activity
Another aspect of research focused on the antimicrobial properties of this compound. In vitro studies demonstrated that it possesses activity against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
These findings highlight the compound's potential as a lead for developing new antimicrobial agents.
Case Studies
A case study involving the synthesis and evaluation of derivatives of 1-(2-Amino-3-mercaptophenyl)-2-bromopropan-1-one indicated that modifications to the bromine atom and mercapto group could enhance biological activity. For instance, compounds with electron-withdrawing groups at specific positions showed improved potency against cancer cell lines compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
